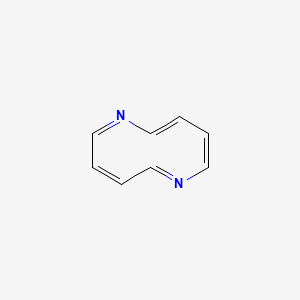
1,6-Diazecine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazecine is a heterocyclic compound characterized by a ten-membered ring containing two nitrogen atoms. This compound is notable for its unique structural properties, which include helical chirality and expanded conjugation. These features make it an interesting subject for research in various fields, including chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diazecine can be synthesized through several methods. One common approach involves the twofold N-allylation of a precursor, followed by ring-closing metathesis (RCM). For example, a protected 2,2′-diamino-1,1′-binaphthyl precursor can be bridged with trans-1,4-dibromo-2-butene, followed by deprotection to yield cis- and trans-dihydro-1,6-diazecines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,6-Diazecine has several scientific research applications, including:
Chemistry: Used as a chiral unit to build circularly polarized luminescence (CPL) active materials.
Medicine: Investigated for its potential use in drug development and as a molecular scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,6-Diazecine involves its ability to interact with various molecular targets through its nitrogen atoms and conjugated system. These interactions can lead to changes in molecular conformation and electronic properties, which are crucial for its applications in materials science and potential therapeutic uses .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethyl-5,11-bis[3-(methylsulfanyl)propyl]-1H,7H-diimidazo[c,h][1,6]diazecine
- 5,11-Diisopropyl-2,8-dimethyl-1H,7H-diimidazo[c,h][1,6]diazecine
Uniqueness
1,6-Diazecine is unique due to its helical chirality and expanded conjugation, which are not commonly found in similar compounds. These properties make it particularly valuable for applications requiring chiral and conjugated systems, such as in the development of CPL-active materials and advanced electronic devices .
Properties
CAS No. |
294-13-3 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1,6-diazecine |
InChI |
InChI=1S/C8H8N2/c1-2-6-10-8-4-3-7-9-5-1/h1-8H |
InChI Key |
VVCZBEXRYPRWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=CC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


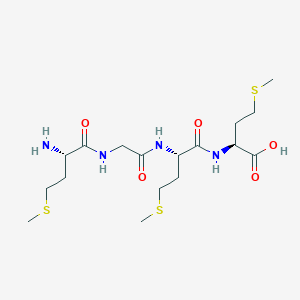
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
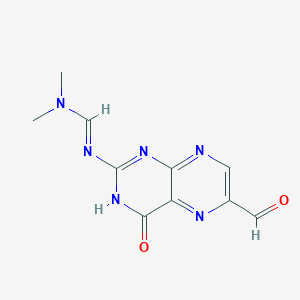
![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)

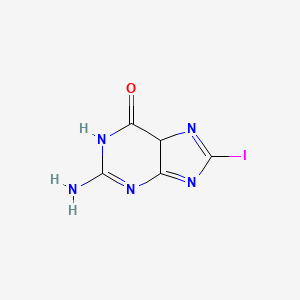
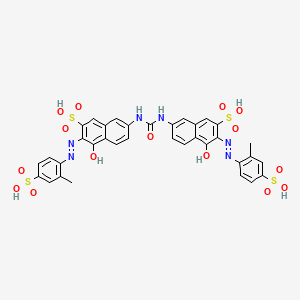
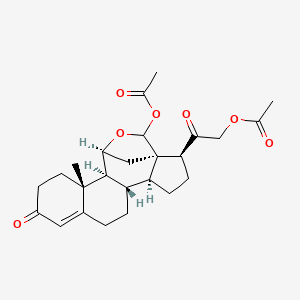
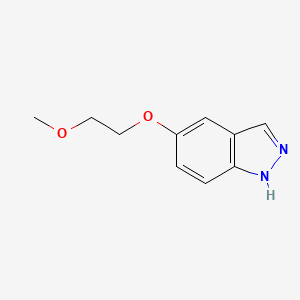
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
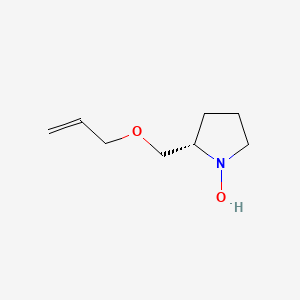
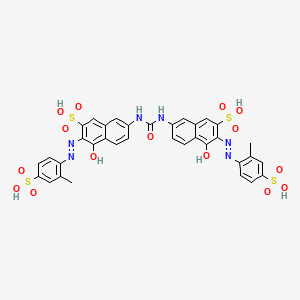
![Benzenesulfonic acid, 3-[ethyl(phenylmethyl)amino]-](/img/structure/B13819552.png)
